Cas no 85069-37-0 (Benzyl 2-(Acetylamino)-2-deoxy-3-O-3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-β-D-glucopyranosyl-α-D-galactopyranoside)
85069-37-0 structure
Product Name:Benzyl 2-(Acetylamino)-2-deoxy-3-O-3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-β-D-glucopyranosyl-α-D-galactopyranoside
CAS-Nr.:85069-37-0
MF:C35H40N2O15
MW:728.696511268616
CID:1064975
PubChem ID:131699310
Update Time:2025-04-20
Benzyl 2-(Acetylamino)-2-deoxy-3-O-3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-β-D-glucopyranosyl-α-D-galactopyranoside Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Benzyl 2-(Acetylamino)-2-deoxy-3-O-[3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-β-D-glucopyranosyl]-α-D-galactopyranoside
- Benzyl 2-(Acetylamino)-2-deoxy-3-O-[3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-β-D-glucopyranosyl]-α-D
- A-D-glucopyranosyl]-
- 85069-37-0
- A-D-galactopyranoside
- Benzyl 2-(Acetylamino)-2-deoxy-3-O-[3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-
- [(2R,3S,4R,5R,6R)-6-[(2R,3R,4R,5R,6S)-5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-4-yl]oxy-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate
- Benzyl 2-(Acetylamino)-2-deoxy-3-O-[3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranosyl]-alpha-D
- (2R,3S,4R,5R,6R)-6-(((2S,3R,4R,5R,6R)-3-Acetamido-2-(benzyloxy)-5-hydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-4-yl)oxy)-2-(acetoxymethyl)-5-(1,3-dioxoisoindolin-2-yl)tetrahydro-2H-pyran-3,4-diyl diacetate
- Phenylmethyl 2-(Acetylamino)-2-deoxy-3-O-[3,4,6-tri-O-acetyl-2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-beta-D-glucopyranosyl]-alpha-D-galactopyranoside
- Benzyl 2-(Acetylamino)-2-deoxy-3-O-3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-β-D-glucopyranosyl-α-D-galactopyranoside
-
- Inchi: 1S/C35H40N2O15/c1-17(39)36-26-30(28(43)24(14-38)50-34(26)47-15-21-10-6-5-7-11-21)52-35-27(37-32(44)22-12-8-9-13-23(22)33(37)45)31(49-20(4)42)29(48-19(3)41)25(51-35)16-46-18(2)40/h5-13,24-31,34-35,38,43H,14-16H2,1-4H3,(H,36,39)/t24-,25-,26-,27-,28+,29-,30-,31-,34+,35+/m1/s1
- InChI-Schlüssel: BSCKUXZJPABHMH-DVXKPWCYSA-N
- Lächelt: O([C@H]1[C@H]([C@@H](CO)O[C@@H]([C@@H]1NC(C)=O)OCC1C=CC=CC=1)O)[C@H]1[C@@H]([C@H]([C@@H]([C@@H](COC(C)=O)O1)OC(C)=O)OC(C)=O)N1C(C2C=CC=CC=2C1=O)=O
Berechnete Eigenschaften
- Genaue Masse: 728.24286857g/mol
- Monoisotopenmasse: 728.24286857g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 3
- Anzahl der Akzeptoren für Wasserstoffbindungen: 15
- Schwere Atomanzahl: 52
- Anzahl drehbarer Bindungen: 15
- Komplexität: 1300
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 10
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topologische Polaroberfläche: 223Ų
Benzyl 2-(Acetylamino)-2-deoxy-3-O-3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-β-D-glucopyranosyl-α-D-galactopyranoside Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| TRC | B235020-5mg |
Benzyl 2-(Acetylamino)-2-deoxy-3-O-[3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-β-D-glucopyranosyl]-α-D-galactopyranoside |
85069-37-0 | 5mg |
$ 236.00 | 2023-04-18 | ||
| TRC | B235020-50mg |
Benzyl 2-(Acetylamino)-2-deoxy-3-O-[3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-β-D-glucopyranosyl]-α-D-galactopyranoside |
85069-37-0 | 50mg |
$ 1860.00 | 2023-04-18 |
Benzyl 2-(Acetylamino)-2-deoxy-3-O-3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-β-D-glucopyranosyl-α-D-galactopyranoside Verwandte Literatur
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
85069-37-0 (Benzyl 2-(Acetylamino)-2-deoxy-3-O-3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-β-D-glucopyranosyl-α-D-galactopyranoside) Verwandte Produkte
- 97242-79-0(Methyl 3,6-Di-O-benzyl-2-deoxy-2-N-phthalimido-b-D-glucopyranoside)
- 80035-36-5(Benzyl 2-Deoxy-2-phthalimido-3,6-di-O-benzyl-b-D-glucopyranoside)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
Empfohlene Lieferanten
Enjia Trading Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
上海嵘奥生物技术有限公司
Gold Mitglied
CN Lieferant
Reagenz
Shaanxi pure crystal photoelectric technology co. LTD
Gold Mitglied
CN Lieferant
Reagenz
Hebei Liye chemical Co.,Ltd
Gold Mitglied
CN Lieferant
Großmenge
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Mitglied
CN Lieferant
Reagenz